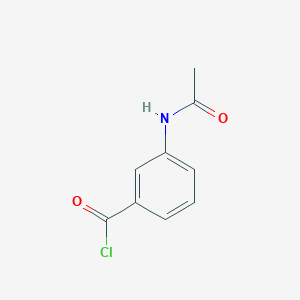
2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole
Descripción general
Descripción
“2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole” is a chemical compound that belongs to the class of benzimidazoles . It contains a benzimidazole core, which is a fused benzene and imidazole ring. The compound also contains a hydroxymethyl group (-CH2OH) and a trifluoromethoxy group (-OCF3). The trifluoromethoxy group can be seen as a methoxy group (-OCH3) whose hydrogen atoms are replaced by fluorine atoms .
Synthesis Analysis
The synthesis of benzimidazoles, including “2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole”, often involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Molecular Structure Analysis
The molecular structure of benzimidazoles, including “2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole”, has been studied using various techniques such as scanning tunneling microscopy . The hydrogen bond between the benzimidazoles and the coupling to the molecular π-electron system, of the type −C═N···H–N–C═, which exists in bulk crystals and gives rise to ferroelectricity at room temperature, is also observed in the supported 1D chains .Chemical Reactions Analysis
Benzimidazoles, including “2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole”, can undergo various chemical reactions. For instance, a novel metal-free synthesis of benzimidazole compounds involves dehydrogenative coupling of diamines and alcohols .Aplicaciones Científicas De Investigación
Synthesis and Biological Studies
Beta-Adrenergic Blocking Activity : Benzimidazoles carrying the 2-hydroxy-3-(isopropylamino)propoxy side chain, similar in structure to the compound , have been synthesized and shown to exhibit beta2 selectivity in biological studies (Crooks et al., 1979).
Antiparasitic Compound Association : A study on the molecular association of a structurally similar compound, RCB20, revealed enhanced water solubility and effectiveness against parasites like Trichinella spiralis (Rojas-Aguirre et al., 2011).
Fluorescence Properties : Research on a compound closely related to the query, with high fluorescence quantum yield and a large Stokes shift, indicates potential applications in fluorescence-based technologies (Gu An-zhong, 2010).
Antimicrobial and Anticancer Activity
Antimicrobial and Anticancer Agents : Novel benzimidazole derivatives, including those structurally related to the query, have been synthesized and evaluated for their antimicrobial and anticancer activities (Khalifa et al., 2018).
Antifungal, Insecticidal, and Herbicidal Activities : Benzimidazoles with various substituents have shown potential in antifungal, insecticidal, and herbicidal applications, indicating the versatility of this chemical class (Hisano et al., 1982).
Catalytic and Corrosion Inhibition
Catalytic Potentials : A study on polymer-anchored complexes of 2-(α-hydroxymethyl)benzimidazole showcased their use in catalysis, particularly in oxidation and bromination reactions (Maurya et al., 2005).
Corrosion Inhibition : Novel benzimidazole derivatives have been effective as corrosion inhibitors for mild steel in acidic media, highlighting their potential in industrial applications (Tang et al., 2013).
Mecanismo De Acción
The mechanism of action of benzimidazoles, including “2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole”, often involves proton transfer. The proton-transfer mechanism in 1D chains of benzimidazoles in the gas phase and on coinage metal surfaces was investigated with density functional theory (DFT) calculations .
Direcciones Futuras
The future directions in the research of benzimidazoles, including “2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole”, could involve the development of more efficient synthesis methods , the exploration of their potential applications in various fields, and the investigation of their properties using advanced characterization techniques .
Propiedades
IUPAC Name |
[6-(trifluoromethoxy)-1H-benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)14-8(4-15)13-6/h1-3,15H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRNYXTOFNHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















